6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is part of research efforts aimed at creating novel heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. Studies such as those by Mohareb et al. (2004) demonstrate the synthesis of diverse pyran, pyridine, and pyridazine derivatives using similar compounds, highlighting the versatility of these chemical frameworks in creating complex molecular structures with potential biological and industrial applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Corrosion Inhibition
Research by Dohare et al. (2017) explores the use of pyranpyrazole derivatives as corrosion inhibitors for mild steel, an application relevant in industrial processes like pickling. This study showcases the potential of compounds with similar frameworks in protecting metals from corrosion, thereby extending their lifespan and maintaining their structural integrity in harsh chemical environments (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial Evaluation
Compounds containing imidazole and pyrazole units, as seen in the work of Punia et al. (2021), are synthesized and evaluated for their antimicrobial properties. Such studies are crucial in the search for new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance. The synthesis of pyrazole-imidazole-triazole hybrids and their successful evaluation against various microbial strains underscore the potential of these compounds in medical research and drug development (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Antioxidant and Antihyperglycemic Activities
The synthesis and evaluation of coumarin derivatives containing pyrazole and indenone rings for their antioxidant and antihyperglycemic activities, as studied by Kenchappa et al. (2017), demonstrate the therapeutic potential of such compounds. By showcasing significant biological activities, these compounds contribute to the development of new treatments for oxidative stress-related diseases and diabetes, highlighting the role of heterocyclic chemistry in addressing global health challenges (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).
Medicinal Chemistry and Drug Discovery
The synthesis and in silico, in vitro, and cytotoxicity validations of novel pyrazole derivatives for medicinal applications, as explored by Thangarasu et al. (2019), underscore the importance of these compounds in the drug discovery process. This research highlights the continuous need for innovative compounds that can serve as the basis for developing new therapeutic agents to treat various diseases, including cancer and inflammatory conditions (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Mechanism of Action
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-25-12-11-24-23(25)30-15-19-13-20(26)21(14-28-19)29-22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDKPQUAUAKIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.